molecular formula C22H34O4 B130916 (+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid CAS No. 168111-93-1

(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid

Cat. No. B130916
M. Wt: 362.5 g/mol
InChI Key: DPZIOENSPXELQY-MPQBXPHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , (+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid, is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid and a primary structural component of the human brain, cerebral cortex, skin, and retina . DHA is known for its role in the development and maintenance of neural and visual systems and has been the subject of extensive research due to its potential health benefits.

Synthesis Analysis

The synthesis of vicinal diol regioisomers, including the 7,8-dihydroxy derivative from docosahexaenoate methyl esters, has been developed to facilitate the study of their biological actions compared to their epoxide precursors . The synthesis involves the reaction of methylated docosahexaenoate with m-chloroperoxybenzoic acid, followed by high-performance liquid chromatography to isolate the products, which are then characterized using gas-liquid chromatography and mass spectrometry . This method allows for the production of microgram to milligram amounts of the desired compounds.

Molecular Structure Analysis

The molecular structure of the 7,8-dihydroxy-docosapentaenoic acid is characterized by the presence of hydroxyl groups at the 7th and 8th carbon atoms and a series of cis double bonds (denoted by Z) at the 4th, 10th, 13th, 16th, and 19th carbon atoms. This structure is a result of the hydroxylation of DHA, which introduces additional functional groups that can significantly alter the molecule's biological activity .

Chemical Reactions Analysis

The chemical reactions involving DHA and its metabolites include lipoxygenation, which is a process where enzymes such as lipoxygenases convert polyunsaturated fatty acids into various hydroxy, epoxy, and other derivatives . These reactions are crucial in the formation of signaling molecules and have implications in inflammation and other physiological processes. The synthesis of 7,8-dihydroxy-docosapentaenoic acid involves the conversion of epoxide intermediates to their corresponding vicinal diols .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 7,8-dihydroxy-docosapentaenoic acid and related compounds are determined using analytical techniques such as gas-liquid chromatography and mass spectrometry. These properties include retention times in chromatographic systems and mass spectra, which help in the identification and characterization of the compounds. The presence of hydroxyl groups and the pattern of double bonds influence the compound's solubility, reactivity, and interaction with biological molecules .

Scientific Research Applications

  • Stereoselective Synthesis and Medicinal Chemistry : The stereoselective synthesis of lipid mediators similar to "(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid" has been achieved, highlighting its significance in medicinal chemistry. This process involves kinetic resolution, transformation to γ-hydroxyenal derivatives, and Wittig reactions, which are crucial for the stereoselective synthesis of lipid mediators (Hong et al., 2019).

  • Inflammation and Immune Response : Research has shown the role of lipid mediators derived from fatty acids, such as "(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid," in the self-limited resolution of inflammation and their potential as therapeutic agents. These mediators are involved in the regulation of inflammatory and immune responses (Mas et al., 2012).

  • Marine Biology and Natural Products : The compound has been identified in marine organisms, such as green algae, suggesting its ecological importance and potential as a natural product for various applications (Mikhailova et al., 1995).

  • Biochemical Pathways and Drug Discovery : Studies on the metabolism and biological production of similar lipid mediators have implications for drug discovery and development, particularly in the context of anti-inflammatory and pro-resolving agents (Dangi et al., 2010).

  • Cellular and Molecular Mechanisms : Research has also delved into the biochemical pathways and cellular mechanisms involving similar fatty acids, contributing to a deeper understanding of their roles in cellular processes and their potential therapeutic applications (Serhan et al., 2009).

  • Pharmacology and Therapeutics : The synthesis and characterization of analogs of this compound have provided insights into their anti-inflammatory activities, making them candidates for therapeutic applications in inflammation-related diseases (Goto et al., 2015).

properties

IUPAC Name

(4Z,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZIOENSPXELQY-MPQBXPHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 2
(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 3
(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 4
(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 5
(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 6
(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid

Citations

For This Compound
3
Citations
K Hashimoto - Frontiers in Pharmacology, 2019 - frontiersin.org
Inflammation plays a key role in the pathogenesis of a number of psychiatric and neurological disorders. Soluble epoxide hydrolases (sEH), enzymes present in all living organisms, …
Number of citations: 77 www.frontiersin.org
DE Le, M García-Jaramillo, G Bobe… - Frontiers in …, 2021 - frontiersin.org
Background: While oxylipins have been linked to coronary artery disease (CAD), little is known about their diagnostic and prognostic potential. Objective: We tested whether plasma …
Number of citations: 9 www.frontiersin.org
W Wang - 2019 - scholarworks.umass.edu
Colon cancer is a major public health issue: it is expected to have 140,250 new cases and 50,630 deaths during 2018, making colon cancer the third most common type of cancer and …
Number of citations: 3 scholarworks.umass.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.